![molecular formula C12H14N2O B143773 4-Benzylmorpholine-2-carbonitrile CAS No. 126645-52-1](/img/structure/B143773.png)
4-Benzylmorpholine-2-carbonitrile
Overview
Description
4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H14N2O. It is characterized by a benzyl group attached to a morpholine ring, which also contains a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylmorpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with morpholine-2-carbonitrile under controlled conditions . Another method includes the use of 4-benzylmorpholine-2-formaldehyde as a starting material, which is then converted to the desired compound through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The benzyl group or other parts of the molecule can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
4-Benzylmorpholine-2-carbonitrile has been investigated for various applications:
Chemistry
- Building Block in Organic Synthesis : It serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, making it versatile in chemical research.
Application | Description |
---|---|
Organic Synthesis | Used to create derivatives with desired biological activities. |
Reference Standard | Employed in analytical chemistry for method validation. |
Biology
- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities, including:
- Antidepressant Properties : It acts as a monoamine reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine levels.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms .
- Antimicrobial Activity : The morpholine structure contributes to its ability to disrupt bacterial cell walls.
Biological Activity | Mechanism |
---|---|
Antidepressant | Inhibits monoamine reuptake, enhancing neurotransmitter signaling. |
Anticancer | Potentially inhibits cancer cell proliferation through multiple pathways. |
Antimicrobial | Disrupts bacterial cell wall integrity. |
Medicine
- Pharmaceutical Development : The compound's pharmacological properties make it a candidate for drug development, particularly in treating depression and cancer. Its interaction with biological targets is an area of ongoing research.
Therapeutic Use | Potential Applications |
---|---|
Antidepressant | Treatment for mood disorders. |
Anticancer Agent | Development of novel anticancer therapies. |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of morpholine derivatives, including this compound. The findings indicated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an effective antidepressant .
Case Study 2: Anticancer Potential
Research published in Molecules highlighted the anticancer properties of similar morpholine derivatives. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Mechanism of Action
4-Benzylmorpholine-2-carbonitrile exerts its effects primarily by inhibiting the reuptake of monoamines, such as serotonin, dopamine, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially leading to various physiological effects . The compound’s molecular targets include the serotonin transporter, dopamine transporter, and norepinephrine transporter, which are key components in the regulation of mood, cognition, and other neurological functions .
Comparison with Similar Compounds
4-Benzylmorpholine: A related compound with a similar structure but lacking the carbonitrile group.
2-Benzylmorpholine: Another analog with a different substitution pattern on the morpholine ring.
Uniqueness: this compound is unique due to its specific combination of a benzyl group, morpholine ring, and carbonitrile functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Benzylmorpholine-2-carbonitrile is a heterocyclic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a morpholine ring with a benzyl group and a cyano group, contributes to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄N₂
- Molecular Weight : Approximately 202.25 g/mol
- CAS Number : 126645-52-1
The presence of the benzyl group enhances the lipophilicity of the compound, which may improve its ability to cross biological membranes and interact with various targets in the body.
This compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems. It exhibits affinities for:
- Serotonin Transporters
- Dopamine Transporters
- Norepinephrine Transporters
This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Biological Activities
The compound has been studied for several biological activities, including:
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antidepressant | Modulates serotonin, dopamine, and norepinephrine levels |
Anticancer | Inhibits tumor growth; specific mechanisms require further investigation |
Antimicrobial | Disrupts bacterial cell walls; potential for broad-spectrum activity |
Case Studies
- Antidepressant Activity : In a study examining various morpholine derivatives, this compound demonstrated significant binding affinity to serotonin and norepinephrine transporters, suggesting its potential as an antidepressant .
- Anticancer Research : A comparative analysis of structural analogs revealed that compounds similar to this compound exhibited moderate to high anticancer activity against various cancer cell lines. Further studies are needed to establish its efficacy specifically .
- Microbial Inhibition : In vitro assays showed that this compound could inhibit the growth of certain bacterial strains, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-benzylmorpholine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWYNSSXFPEQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576336 | |
Record name | 4-Benzylmorpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126645-52-1 | |
Record name | 4-Benzylmorpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylmorpholine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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